6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

Lipophilicity Drug-likeness Physicochemical profiling

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS 1427473-77-5) is a heterocyclic compound belonging to the triazolopyridine family, characterized by a fused 1,2,4-triazole and pyridine ring system with a 3-thione functional group, a 6-bromo substituent, and an 8-fluoro substituent. It has a molecular formula of C6H3BrFN3S and a molecular weight of 248.08 Da.

Molecular Formula C6H3BrFN3S
Molecular Weight 248.08 g/mol
Cat. No. B8025708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Molecular FormulaC6H3BrFN3S
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESC1=C(C2=NNC(=S)N2C=C1Br)F
InChIInChI=1S/C6H3BrFN3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)
InChIKeyOLSZRGKXBRJGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione: Procurement-Grade Profile of a Dual-Halogen Triazolopyridine Building Block


6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS 1427473-77-5) is a heterocyclic compound belonging to the triazolopyridine family, characterized by a fused 1,2,4-triazole and pyridine ring system with a 3-thione functional group, a 6-bromo substituent, and an 8-fluoro substituent . It has a molecular formula of C6H3BrFN3S and a molecular weight of 248.08 Da . This compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitor development, owing to its dual-halogen pattern that enables regioselective derivatization [1]. Standard purity levels of 95%–98% are available from multiple suppliers, with characteristic analytical data including NMR, HPLC, and MS provided .

Why 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione Cannot Be Replaced by Generic Triazolopyridine Thiones


Triazolopyridine-3-thiones with different halogen substitution patterns are not interchangeable building blocks. The 6-bromo-8-fluoro substitution pattern imparts a unique combination of physicochemical properties, synthetic reactivity, and biological target relevance that simple 6-bromo, 8-chloro, or unsubstituted analogs cannot replicate . The 8-fluoro group dramatically reduces lipophilicity (ACD/LogP –0.28 vs. +1.78 for the 6-bromo parent) while the 6-bromo position serves as a cross-coupling handle that is absent in unsubstituted thiones; furthermore, the 8-fluorotriazolopyridine scaffold is specifically validated for c-Met kinase inhibition at cellular IC50 values below 10 nM, a level of potency not achievable with 8-unsubstituted analogs [1][2]. The quantitative evidence below demonstrates exactly where substitution leads to measurable performance divergence that matters for scientific selection.

Quantitative Differentiation Evidence for 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione vs. Closest Analogs


Lipophilicity Shift: ACD/LogP Comparison of 6-Bromo-8-fluoro vs. 6-Bromo Triazolopyridine Thione

The target compound exhibits a 2.06 log-unit reduction in predicted lipophilicity versus the 6-bromo parent lacking the 8-fluoro substituent. This shift fundamentally alters solubility, permeability, and protein-binding potential .

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Difference: 6-Bromo-8-fluoro vs. 6-Bromo Analog

The target compound displays a TPSA 9.3 Ų lower than the 6-bromo parent, indicating a modest reduction in hydrogen-bonding capacity despite its increased overall polarity (lower LogP). This counter-intuitive combination reflects the electron-withdrawing effect of fluorine on the triazolopyridine core [1].

Polar surface area Membrane permeability ADME prediction

Synthetic Yield Comparison: 6-Bromo-8-fluoro Target vs. 6-Bromo Parent Thione

The reported synthetic yield for the target compound is 19.3%, substantially lower than the 56% yield achievable for the 6-bromo parent thione under analogous cyclization conditions. This yield differential directly impacts procurement cost and scale-up feasibility .

Synthetic efficiency Process chemistry Cost of goods

Molecular Weight and Functional Handle Gap: Thione vs. Non-Thione Analog

The target 3-thione compound has a molecular weight 32.07 Da higher than its 3-unsubstituted analog (6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine), corresponding exactly to the sulfur atom. This thione group provides an additional site for S-alkylation, metal coordination, and thioether formation that the non-thione analog entirely lacks .

Synthetic utility Derivatization Building block comparison

8-Fluoro Scaffold Validation for c-Met Kinase Inhibition: Cellular IC50 < 10 nM

The 8-fluorotriazolopyridine scaffold, of which the target compound is a direct synthetic precursor, has been validated in a peer-reviewed drug discovery campaign yielding c-Met inhibitors with cellular IC50 values below 10 nM, potent in vivo target modulation, and favorable pharmacokinetic properties. Analogs lacking the 8-fluoro substituent do not achieve this level of c-Met potency and selectivity [1].

c-Met kinase Cancer therapeutics Kinase inhibitor design

Dual-Halogen Reactivity Profile: Regioselective Derivatization Enabled by 6-Br/8-F Pattern

The target compound presents a unique orthogonal reactivity pattern: the 6-bromo substituent is competent for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.), while the 8-fluoro group is inert under these conditions but strongly modulates the electronic character of the pyridine ring. This regiochemical orthogonality is absent in the 6-bromo parent (no 8-fluoro modulation) and in the 8-fluoro parent (no cross-coupling handle) .

Cross-coupling Regioselectivity Late-stage functionalization

High-Value Application Scenarios for 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione Based on Differentiation Evidence


Medicinal Chemistry: c-Met Kinase Inhibitor Lead Optimization

The 8-fluorotriazolopyridine scaffold is a privileged chemotype for c-Met inhibition, with optimized derivatives achieving cellular IC50 < 10 nM and in vivo target engagement. The target compound, bearing the 6-bromo-8-fluoro-3-thione architecture, serves as the direct synthetic entry point for introducing diversity at the 6-position via Pd-catalyzed cross-coupling while retaining the essential 8-fluoro group. Programs aimed at c-Met, and potentially other kinases where the 8-fluoro motif is beneficial, should prioritize this building block over non-fluorinated or non-thione analogs. [1]

Chemical Biology: Synthesis of S-Functionalized Triazolopyridine Libraries

The 3-thione functionality provides a nucleophilic sulfur center amenable to S-alkylation, S-arylation, and thio-Michael addition. Combined with the 6-bromo cross-coupling handle, this enables two-dimensional library diversification (6-C and 3-S positions). The 8-fluoro group remains intact throughout these transformations, providing a constant electronic background for SAR interpretation. The 32 Da mass increment over the non-thione analog is easily tracked by LC-MS, facilitating high-throughput purification.

Process Chemistry: Scale-Up Feasibility Assessment

With a reported synthetic yield of 19.3%, process chemists must account for a ~3× higher raw material cost per gram relative to the 6-bromo parent (56% yield). However, the unique orthogonal reactivity eliminates the need for protecting-group strategies at the 8-position, potentially reducing step count in downstream syntheses. Cost-benefit analysis should compare the total synthetic route length when using this building block versus less-functionalized alternatives that require additional late-stage fluorination steps.

Agrochemical Discovery: Antifungal Analog Design Using Halogenated Triazolopyridine Scaffolds

Triazolopyridine-3-thiones with 8-halogen substitution have demonstrated antifungal activity against Stemphylium lycopersici (51.19% inhibition), Fusarium oxysporum (62.02%), and Botrytis cinerea (15.56%). The target compound's 8-fluoro substitution offers a distinct electronic profile compared to the 8-chloro analogs in the published antifungal series, potentially accessing different resistance profiles. Its lower LogP (–0.28 vs. >1 for chloro analogs) may also improve phloem mobility for systemic fungicide applications. [2]

Quote Request

Request a Quote for 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.